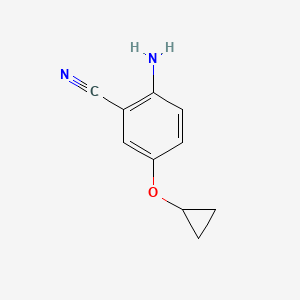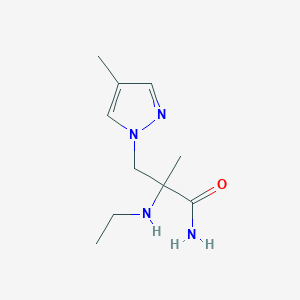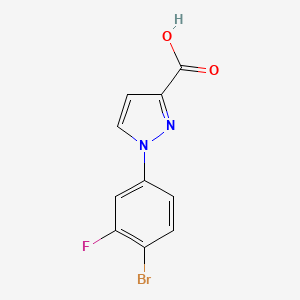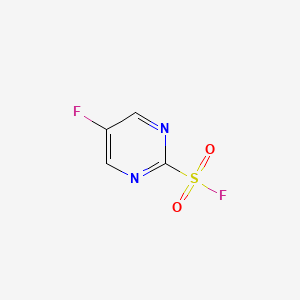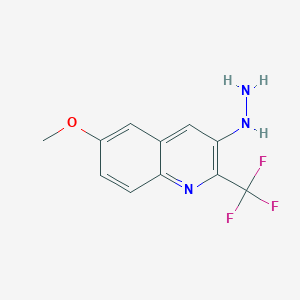
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H10F3N3O. It is characterized by the presence of a quinoline core substituted with hydrazinyl, methoxy, and trifluoromethyl groups.
Métodos De Preparación
The synthesis of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The hydrazinyl group can be introduced via hydrazine hydrate treatment, while the methoxy group is typically added through methylation reactions using methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: Lacks the hydrazinyl and trifluoromethyl groups, resulting in different chemical reactivity and biological activity.
3-Hydrazinylquinoline: Lacks the methoxy and trifluoromethyl groups, which affects its solubility and interaction with biological targets.
2-(Trifluoromethyl)quinoline: Lacks the hydrazinyl and methoxy groups, leading to different electronic properties and applications.
The unique combination of hydrazinyl, methoxy, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
500562-70-9 |
|---|---|
Fórmula molecular |
C11H10F3N3O |
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
[6-methoxy-2-(trifluoromethyl)quinolin-3-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3O/c1-18-7-2-3-8-6(4-7)5-9(17-15)10(16-8)11(12,13)14/h2-5,17H,15H2,1H3 |
Clave InChI |
DNBRQMOMFIJQDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1)C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


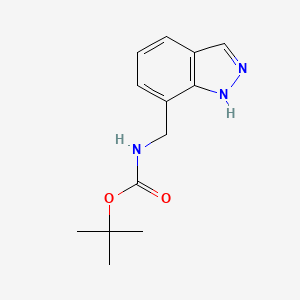
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
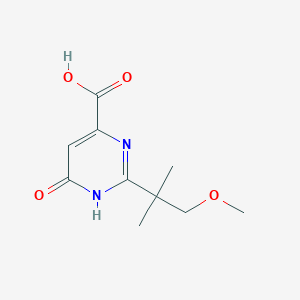
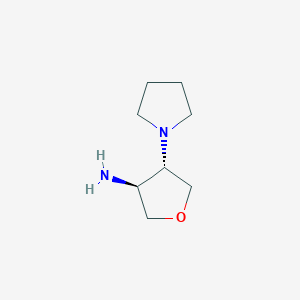

![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)
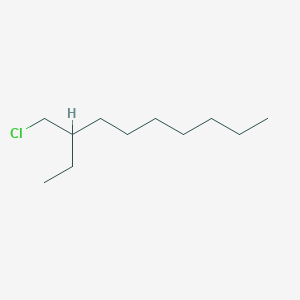
![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)

